molecular formula C8H5BrFIO2 B8121998 Methyl 5-bromo-2-fluoro-4-iodobenzoate

Methyl 5-bromo-2-fluoro-4-iodobenzoate

Cat. No.: B8121998
M. Wt: 358.93 g/mol
InChI Key: BQNADONQXRVNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-fluoro-4-iodobenzoate (CAS 1626409-45-7) is a high-purity halogenated benzoate ester designed for advanced synthetic chemistry and pharmaceutical research. This compound serves as a multifunctional aromatic building block, strategically substituted with bromo, fluoro, and iodo groups that provide distinct sites for selective metal-catalyzed cross-coupling reactions . Its structure is particularly valuable in palladium-catalyzed transformations, such as the Sonogashira coupling, to construct complex heterocyclic systems like 3-substituted isocoumarins . This makes it a critical intermediate in the development of potential active pharmaceutical ingredients (APIs) and other functional organic materials. The compound requires cold-chain transportation and should be stored sealed in a dry, dark place at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNADONQXRVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Methyl 4-Amino-2-Fluoro-5-Bromobenzoate

The synthesis begins with methyl 4-amino-2-fluoro-5-bromobenzoate, where the amino group at position 4 serves as a leaving group for subsequent iodination. While direct commercial availability of this precursor is limited, it can be prepared via nitration and reduction of methyl 2-fluoro-5-bromobenzoate.

Nitration and Reduction Protocol

  • Nitration : Treatment of methyl 2-fluoro-5-bromobenzoate with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 4, yielding methyl 2-fluoro-4-nitro-5-bromobenzoate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine, producing methyl 4-amino-2-fluoro-5-bromobenzoate.

Diazotization and Iodination

The amino group is replaced with iodine via a diazonium intermediate:

Step 1: Diazotization

  • Conditions :

    • Substrate: Methyl 4-amino-2-fluoro-5-bromobenzoate (1 eq.)

    • Acid: 20% H₂SO₄ (v/v)

    • Diazotizing agent: NaNO₂ (1.2 eq.)

    • Temperature: 0–5°C

    • Reaction time: 1–5 hours.

Step 2: Iodination

  • Reagents : KI (2 eq.)

  • Workup :

    • Quenching with ethyl acetate

    • Sequential washing with 10% Na₂SO₃ and saturated NaCl

    • Column chromatography (silica gel, hexane/ethyl acetate).

Yield : 72–87% for analogous iodination reactions.

Characterization Data

  • ¹H NMR (d₆-DMSO): δ 8.56 (d, J = 6.4 Hz, 1H), 8.03 (d, J = 8.9 Hz, 1H), 3.92 (s, 3H).

  • Purity : >95% (HPLC).

Alternative Metal-Mediated Halogenation Approaches

Lithiation-Borylation-Iodination

While less directly applicable, lithiation strategies from EP0812847B1 provide insights into regioselective halogenation.

Key Steps:

  • Lithiation : Treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at -78°C generates a lithium intermediate.

  • Borylation : Reaction with triisopropyl borate forms a boronate ester.

  • Iodination : Oxidative iodination via I₂ or CuI introduces iodine at position 4.

Limitations : Lower yields (50–60%) and competing side reactions reduce practicality for trihalogenated targets.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Key Advantage
Diazotization-Iodination72–87%0–5°CHigh regioselectivity, scalable
Lithiation-Borylation50–60%-78°CCompatibility with boronic acids

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • Diazotization : N-Methylpyrrolidone (NMP) or dimethylformamide (DMF) enhances iodide solubility.

  • Catalysts : Cuprous cyanide (1.5 eq.) accelerates iodination at 60–120°C.

Purity Control

  • Column Chromatography : Hexane/ethyl acetate (4:1) resolves halogenated byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystal purity (>99%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-iodobenzoate in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of multiple halogens allows for selective functionalization, which is valuable in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogs

The compound’s structural isomers and analogs differ in halogen positioning or substituent groups, leading to distinct physicochemical and reactive properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Methyl 4-bromo-5-fluoro-2-iodobenzoate Br (4), F (5), I (2) C₈H₅BrFIO₂ 358.93 Halogen positions reversed (Br/I swap)
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Br (5), F (4), OCH₃ (2) C₉H₈BrFO₃ 277.07 Methoxy replaces iodo; altered reactivity
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate Br (5), Cl (2), F (4), I (3) C₈H₄BrClFIO₂ 407.37 Additional Cl at position 2; I at position 3

Physicochemical Properties

  • Molecular Weight and Stability: The iodo substituent in the target compound contributes to a higher molecular weight (~359 g/mol) compared to analogs with lighter substituents (e.g., methoxy: 277 g/mol).
  • Reactivity : The iodo group is a superior leaving group compared to bromo or methoxy, making the target compound more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). In contrast, methoxy-substituted analogs exhibit electron-donating effects, directing electrophilic substitutions to specific positions .
  • Lipophilicity : The halogen arrangement (Br, F, I) enhances lipophilicity compared to hydroxy- or methoxy-substituted analogs, impacting solubility and bioavailability .

Biological Activity

Methyl 5-bromo-2-fluoro-4-iodobenzoate is an organic compound notable for its diverse biological activities, attributed to its unique halogenated structure. This article explores its biological activity, synthesis, and potential applications in drug discovery, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrFIO2 and a molecular weight of approximately 358.93 g/mol. The presence of bromine, fluorine, and iodine atoms on the benzene ring significantly influences its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The halogen atoms enhance binding affinity to enzymes and receptors, potentially modulating several biological pathways. The compound's mechanism of action may involve:

  • Halogen Bonding : The presence of halogens can facilitate interactions with biomolecules through halogen bonding.
  • Hydrogen Bonding : Functional groups in the compound may form hydrogen bonds with biological macromolecules, influencing their activity.

Biological Activity

Research indicates that this compound exhibits promising pharmacological properties, particularly in anti-cancer and antimicrobial activities. Below is a summary of its biological activities based on various studies:

Activity Description References
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, potentially acting as an anti-tumor agent.
Antimicrobial Activity Demonstrates significant antibacterial activity against Gram-positive bacteria.
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways, contributing to therapeutic effects.

Case Studies

  • Anticancer Properties : A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of this compound against various strains of bacteria. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from a suitable benzoic acid derivative, bromination introduces the bromine atom.
  • Fluorination : Fluorination is achieved using fluorinating agents under controlled conditions.
  • Iodination : Iodine is introduced through electrophilic substitution reactions.
  • Esterification : Finally, the carboxylic acid group is converted into a methyl ester.

This multi-step synthesis allows for the incorporation of halogen atoms at specific positions on the aromatic ring, enhancing the compound's reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 5-bromo-2-fluoro-4-iodobenzoate?

  • Methodology : The compound can be synthesized via sequential halogenation and esterification. A typical approach involves:

Halogenation : Introduce bromo, fluoro, and iodo groups regioselectively onto the benzoate ring using directed ortho-metalation or transition-metal-catalyzed coupling reactions.

Esterification : React the halogenated benzoic acid derivative (e.g., 5-bromo-2-fluoro-4-iodobenzoic acid) with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) under reflux .

  • Key Reaction Conditions :
StepReactants/CatalystsSolventTemperatureTime
HalogenationI₂, Br₂, or F₂ precursorsDMF/THF0–60°C4–12 h
EsterificationMethyl iodide, K₂CO₃AcetoneReflux6–24 h

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinct splitting patterns for fluorine and iodine).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: 358.93 g/mol) .
  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and C-F/C-I bonds.
  • Elemental Analysis : Validate purity (>98%) via combustion analysis .

Q. How can impurities be minimized during purification?

  • Methodology :
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate halogenated byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>98%) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and iodo substituents influence regioselectivity in cross-coupling reactions?

  • Methodology :
  • The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy, enabling selective substitution at the 4-position.
  • Fluorine ’s electron-withdrawing effect activates the 2-position for nucleophilic aromatic substitution (SNAr), while bromo stabilizes intermediates via resonance .
  • Example : Pd-catalyzed coupling with arylboronic acids preferentially replaces iodine, retaining bromo and fluoro groups .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the iodine atom shows high electrophilicity in σ-hole modeling .
  • Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., DMSO) to optimize reaction kinetics.
  • Crystallography Software (e.g., ORTEP-3) : Model crystal packing and steric hindrance using X-ray diffraction data .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), light, and humidity. Monitor decomposition via TLC or HPLC.
  • Stability Findings :
  • Dark, inert atmosphere : Stable for >6 months (no detectable degradation).
  • Ambient light/moisture : Iodo group hydrolyzes to carboxylic acid within 2 weeks .
  • Recommendations : Store in sealed, argon-flushed containers at –20°C .

Data Contradictions and Resolution

  • Synthesis Route Variability : suggests esterification as a final step, while implies halogenation post-esterification. Resolution: The order depends on halogen reactivity (iodine is typically introduced last to avoid displacement during esterification) .
  • Analytical Purity : While emphasizes HPLC (>98%), notes potential hydrolysis impurities. Mitigation: Use anhydrous conditions and immediate analysis post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.